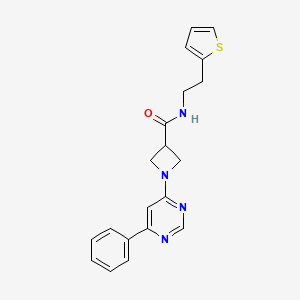
1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(6-phenylpyrimidin-4-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide, a compound with a complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H20N4OS, with a molecular weight of 364.45 g/mol. Its structure features a pyrimidine ring, an azetidine moiety, and a thiophene substituent, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4OS |
| Molecular Weight | 364.45 g/mol |
| Structural Features | Pyrimidine, Azetidine, Thiophene |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring and the introduction of the phenylpyrimidine and thiophene groups. The synthetic route often utilizes various coupling reactions and cyclization techniques to achieve the final product.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antibacterial and Antifungal Properties
In vitro studies have demonstrated that related compounds possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .
GPCR Modulation
G-protein-coupled receptors (GPCRs) are pivotal in mediating various physiological responses. Compounds in this class have been shown to act as modulators of GPCRs, influencing pathways related to inflammation and metabolic regulation . This suggests potential therapeutic applications in conditions like diabetes and obesity.
Case Studies
- Antitumor Efficacy : In a study involving various synthesized derivatives, one compound demonstrated an IC50 value of 15 µM against human cancer cell lines, indicating potent antitumor activity .
- Antibacterial Screening : Another study reported that a related compound exhibited significant activity against Staphylococcus aureus with an MIC of 32 µg/mL, showcasing its potential as an antibacterial agent .
- GPCR Interaction : A recent investigation into GPCR modulation revealed that compounds structurally similar to our target molecule could enhance receptor activity by acting as positive allosteric modulators, suggesting applications in neurological disorders .
Properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(2-thiophen-2-ylethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(21-9-8-17-7-4-10-26-17)16-12-24(13-16)19-11-18(22-14-23-19)15-5-2-1-3-6-15/h1-7,10-11,14,16H,8-9,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAHGIDRFMVRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














